Cas no 106976-50-5 (2-ethyl-6-methylbenzoic acid)

2-Ethyl-6-methylbenzoic acid is a substituted benzoic acid derivative characterized by the presence of ethyl and methyl groups at the 2- and 6-positions, respectively. This structural modification enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits improved solubility in organic solvents compared to unsubstituted benzoic acid, facilitating its use in reactions requiring mild conditions. Its stability under typical reaction conditions and compatibility with various functional groups make it suitable for constructing complex molecular frameworks. Additionally, the presence of alkyl substituents may influence its acidity, offering tunable reactivity for targeted applications.
2-ethyl-6-methylbenzoic acid structure
2-ethyl-6-methylbenzoic acid structure
Product Name:2-ethyl-6-methylbenzoic acid
CAS No:106976-50-5
MF:C10H12O2
MW:164.201083183289
MDL:MFCD06208107
CID:1006879
PubChem ID:12044229
Update Time:2025-10-29

2-ethyl-6-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-6-methylbenzoic acid
    • 6-Ethyl-2-methylbenzoic acid
    • Z1198167150
    • EN300-333129
    • CS-0449958
    • AKOS006292761
    • DB-338604
    • GGDNRIZDWFLMSI-UHFFFAOYSA-N
    • 2-METHYL-6-ETHYLBENZOIC ACID
    • SCHEMBL424866
    • 106976-50-5
    • MDL: MFCD06208107
    • Inchi: 1S/C10H12O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
    • InChI Key: GGDNRIZDWFLMSI-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=CC=CC=1CC)=O

Computed Properties

  • Exact Mass: 164.08376
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 2-ethyl-6-methylbenzoic acid

Professional Introduction to 2-Ethyl-6-Methylbenzoic Acid (CAS No. 106976-50-5)

2-Ethyl-6-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 106976-50-5, is a derivative of benzoic acid with significant utility in pharmaceutical and chemical research. This compound, characterized by its ethyl and methyl substituents on the aromatic ring, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 2-ethyl-6-methylbenzoic acid consists of a benzene ring substituted at the 2-position with an ethyl group and at the 6-position with a methyl group. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of both electron-donating ethyl and electron-withdrawing methyl groups creates a balance that can modulate the compound's solubility, stability, and binding affinity.

In recent years, 2-ethyl-6-methylbenzoic acid has garnered attention in the field of drug discovery due to its potential as a scaffold for developing novel therapeutic agents. Its structural motif is reminiscent of many bioactive molecules, particularly those targeting inflammatory pathways and metabolic disorders. Researchers have been exploring its derivatives as lead compounds for further optimization, leveraging its inherent pharmacophoric features.

One of the most compelling aspects of 2-ethyl-6-methylbenzoic acid is its role as a precursor in synthesizing more complex molecules. In organic synthesis, it serves as a versatile building block for constructing heterocyclic compounds and functionalized benzenoids. The ease with which it can undergo various chemical transformations, such as esterification, alkylation, and oxidation, makes it an indispensable tool in medicinal chemistry laboratories.

Recent studies have highlighted the biological activity of 2-ethyl-6-methylbenzoic acid and its derivatives. For instance, researchers have investigated its potential anti-inflammatory effects by examining its interaction with cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory responses. Preliminary findings suggest that certain analogs of this compound may exhibit COX inhibition without significant side effects, making them promising candidates for further development.

Additionally, 2-ethyl-6-methylbenzoic acid has been explored in the context of metabolic disorders. Its structural similarity to naturally occurring phenolic acids suggests that it might influence pathways related to glucose metabolism and lipid biosynthesis. Some studies have indicated that derivatives of this compound can modulate key enzymes involved in these processes, offering a potential therapeutic strategy for conditions such as type 2 diabetes.

The synthesis of 2-ethyl-6-methylbenzoic acid can be achieved through several routes, depending on the desired purity and scale of production. Common methods include Friedel-Crafts alkylation followed by oxidation or direct carboxylation of appropriately substituted benzene derivatives. Advances in catalytic processes have also enabled more efficient and environmentally friendly synthetic pathways, reducing waste generation and energy consumption.

In conclusion, 2-ethyl-6-methylbenzoic acid (CAS No. 106976-50-5) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and demonstrated biological activity position it as a promising candidate for further investigation into novel drug development. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand, contributing to advancements across multiple scientific disciplines.

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